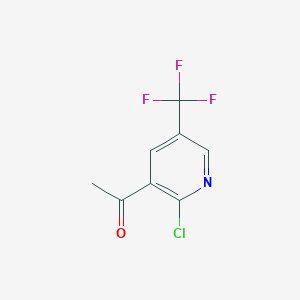

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone

説明

BenchChem offers high-quality 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTURWIPCZHAYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695018 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-73-8 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to Therapeutic Target Identification for Trifluoromethylpyridine-Based Compounds

Preamble: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly enhance a molecule's therapeutic potential. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold emerges as a "privileged structure"—a molecular framework that is recurrently identified as a ligand for diverse biological targets.

The power of the TFMP moiety lies in the physicochemical characteristics imparted by the -CF3 group. Its high electronegativity and electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor.[1] Furthermore, the -CF3 group is highly lipophilic and metabolically stable, which can improve a compound's membrane permeability, bioavailability, and resistance to oxidative metabolism, critical attributes for successful drug candidates.[2][3] These properties have led to the successful development of TFMP-containing drugs across a wide spectrum of diseases, including oncology, and inflammatory and infectious conditions.[1][4]

This guide provides an in-depth exploration of key therapeutic targets for which trifluoromethylpyridine-based compounds have shown significant promise. We will delve into the mechanistic rationale for target selection, present quantitative data, and provide detailed experimental workflows and protocols designed to empower researchers in their drug discovery efforts. The focus is not merely on what to do, but why specific experimental choices are made, reflecting a field-proven approach to target validation.

Section 1: Targeting Dysregulated Kinase Signaling in Oncology

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The TFMP scaffold is exceptionally well-suited for the design of kinase inhibitors, as the pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of many kinases, while the trifluoromethyl group can engage in favorable hydrophobic or non-canonical interactions.

The PI3K/mTOR Pathway: A Central Node in Cancer Cell Proliferation

Mechanistic Rationale: The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell growth, survival, and metabolism. Its hyperactivation is one of the most common events in human cancers, making it a prime target for therapeutic intervention.[5] Dual inhibition of both PI3K and mTOR can provide a more comprehensive and durable anti-tumor response compared to targeting either kinase alone.

Exemplar Compound (Bimiralisib): A notable example is bimiralisib (PQR309), a brain-penetrant, pan-class I PI3K/mTOR inhibitor built upon a 2-amino-4-(trifluoromethyl)pyridine core.[5][6] X-ray crystallography has revealed that the 2-amino group of the TFMP moiety forms key hydrogen bonds with aspartate residues in the kinase hinge region, anchoring the inhibitor in the active site.[5]

Data Presentation: Kinase Inhibitory Profile of Bimiralisib

| Target | IC50 (nM) |

| PI3Kα | 31 |

| PI3Kβ | 111 |

| PI3Kδ | 34 |

| PI3Kγ | 39 |

| mTOR | 17 |

| (Data synthesized from publicly available preclinical data for PQR309/bimiralisib) |

Signaling Pathway Visualization

Caption: PI3K/mTOR signaling and points of inhibition by TFMP compounds.

Experimental Protocol: In Vitro ATP-Glo™ Kinase Assay

This protocol provides a robust method for determining the IC50 value of a test compound against a specific kinase.

-

Principle: This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa. Inhibition is measured by the amount of ATP "spared" in the presence of the inhibitor.

-

Materials:

-

Recombinant human kinase (e.g., PI3Kα).

-

Substrate specific to the kinase (e.g., PIP2).

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ATP solution at a concentration near the Km for the target kinase.

-

Trifluoromethylpyridine-based test compound, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Luminometer.

-

-

Methodology:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each dilution into wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "no activity" (0% activity) controls.

-

Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the recombinant kinase enzyme.

-

Initiate Reaction: Dispense 10 µL of the kinase/substrate master mix into each well. Immediately after, add 10 µL of the ATP solution to start the reaction.

-

Incubation: Cover the plate and incubate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% of ATP consumed in control wells).

-

Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Section 2: Intercepting Pro-Inflammatory Signals

Chronic inflammation underlies a vast array of human diseases, from autoimmune disorders to neurodegeneration. TFMP compounds are well-positioned to modulate key nodes in inflammatory signaling pathways.

Janus Kinase (JAK) Family: Gatekeepers of Cytokine Signaling

Mechanistic Rationale: The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors.[7] This signaling, via the JAK-STAT pathway, drives the transcription of numerous pro-inflammatory genes.[8] Inhibiting JAKs can therefore dampen the inflammatory response and is a clinically validated strategy for treating diseases like rheumatoid arthritis and atopic dermatitis.[9][10] The proven success of TFMP scaffolds in targeting other kinases makes the JAK family a high-potential target space for novel drug development.

Signaling Pathway Visualization

Caption: The canonical JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Experimental Protocol: Cell-Based Phospho-STAT3 Assay via Western Blot

This protocol assesses a compound's ability to inhibit cytokine-induced JAK activity within a cellular context by measuring the phosphorylation of a downstream target, STAT3.

-

Principle: In response to cytokines like IL-6, JAK1 phosphorylates STAT3. An effective JAK1 inhibitor will prevent this phosphorylation. This change is detected by an antibody specific to the phosphorylated form of STAT3 (p-STAT3).

-

Materials:

-

Human cell line expressing the relevant receptors (e.g., HeLa or HaCaT cells).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human IL-6.

-

TFMP test compound.

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-β-actin (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

-

-

Methodology:

-

Cell Culture: Plate HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-6 hours. This reduces basal signaling.

-

Compound Pre-treatment: Treat cells with various concentrations of the TFMP test compound (or DMSO vehicle control) for 1 hour.

-

Cytokine Stimulation: Add IL-6 (e.g., 20 ng/mL final concentration) to the wells and incubate for 30 minutes at 37°C. Include an unstimulated (vehicle only) control.

-

Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples (e.g., 20 µg per lane) and run on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for p-STAT3 (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Wash again, apply ECL substrate, and visualize the bands using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and β-actin.

-

Analysis: Quantify the band intensity for p-STAT3 and normalize it to the total STAT3 or β-actin signal. Compare the signal in compound-treated samples to the IL-6 stimulated control to determine the extent of inhibition.

-

The NLRP3 Inflammasome: A Key Driver of Sterile Inflammation

Mechanistic Rationale: The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to a wide range of danger signals, including crystalline substances, ATP, and signs of mitochondrial dysfunction.[11] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms. Aberrant NLRP3 activation is implicated in numerous diseases, including gout, type 2 diabetes, and neurodegenerative conditions like Alzheimer's disease.[12] Developing small molecule inhibitors for this complex is a major therapeutic goal.

Workflow Visualization: NLRP3 Inflammasome Activation and Inhibition

Caption: Two-signal model of NLRP3 inflammasome activation and a potential point of inhibition.

Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol uses primary mouse bone marrow-derived macrophages (BMDMs) to measure the inhibition of NLRP3-dependent IL-1β secretion.

-

Principle: BMDMs are first "primed" with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β. They are then treated with a second stimulus, like ATP or nigericin, to activate the inflammasome. An inhibitor is added before the second stimulus to assess its effect on IL-1β release, which is quantified by ELISA.

-

Materials:

-

Bone marrow cells isolated from C57BL/6 mice.

-

BMDM differentiation medium (DMEM, 10% FBS, 1% Pen/Strep, 20 ng/mL M-CSF).

-

Lipopolysaccharide (LPS).

-

ATP or Nigericin solution.

-

TFMP test compound.

-

Opti-MEM reduced-serum medium.

-

Mouse IL-1β ELISA Kit.

-

-

Methodology:

-

BMDM Differentiation: Culture bone marrow cells in differentiation medium for 7 days, replacing the medium on day 3 and day 6. On day 7, harvest the differentiated macrophages.

-

Cell Plating: Plate the BMDMs in a 96-well tissue culture plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh DMEM and prime the cells with LPS (e.g., 200 ng/mL) for 4 hours.

-

Compound Treatment: After priming, wash the cells once with PBS and replace the medium with Opti-MEM. Add serial dilutions of the TFMP test compound (or DMSO vehicle) and incubate for 30-60 minutes.

-

Activation (Signal 2): Add the NLRP3 activator, such as ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 60 minutes.

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.

-

IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercial mouse IL-1β ELISA kit, following the manufacturer's instructions.

-

Cell Viability Assay (Optional but Recommended): To ensure the observed inhibition is not due to cytotoxicity, the cells remaining in the plate can be assessed for viability using an assay like CellTiter-Glo or MTT.

-

Data Analysis: Calculate the percentage inhibition of IL-1β secretion for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value.

-

Section 3: Combating Neuroinflammation in Neurodegenerative Disease

The progression of neurodegenerative diseases like Alzheimer's and Parkinson's is intrinsically linked to chronic inflammation within the central nervous system (CNS).[13] The ability of the lipophilic TFMP moiety to potentially enhance blood-brain barrier penetration makes this scaffold particularly attractive for developing CNS-targeted therapeutics.[14] The targets discussed previously, especially the NLRP3 inflammasome, are highly relevant in this context, as microglia—the brain's resident immune cells—are a major source of inflammasome-driven inflammation.[15]

Experimental Workflow: Screening for Neuroprotective Compounds

Caption: A tiered workflow for identifying and validating neuroprotective TFMP compounds.

Conclusion

The trifluoromethylpyridine scaffold is a versatile and powerful platform for the development of novel therapeutics. Its unique electronic and steric properties facilitate potent and selective interactions with a diverse range of biological targets. This guide has highlighted key opportunities in oncology and inflammatory diseases, with a particular focus on protein kinases like PI3K/mTOR and the JAK family, as well as the critical NLRP3 inflammasome complex. The provided protocols offer a validated, step-by-step framework for researchers to investigate TFMP-based compounds against these high-value targets. As our understanding of complex diseases deepens, the rational design of drugs built upon privileged scaffolds like TFMP will continue to be a vital strategy in the pursuit of new medicines to address unmet medical needs.

References

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.Journal of Agricultural and Food Chemistry.

- Trifluoromethylpyridine: Its chemistry and applic

- Trifluoromethylpyridines in Drug Discovery.PharmaBlock Whitepaper.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- Targeting natural antioxidant polyphenols to protect neuroinflammation and neurodegenerative diseases: a comprehensive review.PubMed Central.

- Janus kinase inhibitors.DermNet.

- NLRP3 inflammasome and its inhibitors: a review.PubMed.

- Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review.PubMed Central.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF).MDPI.

- Natural and Synthetic Compounds in Neurodegenerative Disorders.

- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases.Future Medicinal Chemistry.

- A Comprehensive Overview of Globally Approved JAK Inhibitors.PubMed Central.

- Boron-Based Inhibitors of the NLRP3 Inflammasome.PubMed Central.

- Pharmacological Inhibitors of the NLRP3 Inflammasome.Frontiers in Immunology.

- Janus kinase inhibitor.Wikipedia.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.MDPI.

- Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action.MDPI.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.Journal of Medicinal Chemistry.

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.PubMed Central.

- Natural Neuroinflammatory Modulators: Therapeutic Potential of Fungi-Derived Compounds in Selected Neurodegener

- Fused 3-Hydroxy-3-trifluoromethylpyrazoles Inhibit Mutant Huntingtin Toxicity.PubMed Central.

- NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development.MDPI.

- Chemists Synthesize Compounds To Treat Neurodegener

- Novel Janus Kinase Inhibitors in the Treatment of Derm

- Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).

- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors.PubMed Central.

- Pharmacological Inhibitors of the NLRP3 Inflammasome (PDF).

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. chemijournal.com [chemijournal.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dermnetnz.org [dermnetnz.org]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NLRP3 inflammasome and its inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biomolecules | Topical Collection : Natural and Synthetic Compounds in Neurodegenerative Disorders [mdpi.com]

- 14. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting natural antioxidant polyphenols to protect neuroinflammation and neurodegenerative diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone

For: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a key building block in the synthesis of a variety of high-value compounds in the pharmaceutical and agrochemical industries. Its trifluoromethylpyridine core is a common motif in molecules designed to exhibit enhanced metabolic stability, binding affinity, and bioavailability. This application note provides a detailed, field-proven protocol for the synthesis of this important intermediate, focusing on a robust and scalable methodology. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and process development.

Synthetic Strategy: Navigating the Challenges of Pyridine Functionalization

The introduction of an acetyl group onto the electron-deficient 2-chloro-5-(trifluoromethyl)pyridine ring presents a significant synthetic challenge. Direct Friedel-Crafts acylation, a common method for acylating aromatic rings, is generally ineffective for pyridine and its deactivated derivatives. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring towards electrophilic substitution.

To circumvent this, a more robust strategy involving organometallic intermediates is employed. This multi-step approach, outlined below, offers a reliable and selective route to the desired product.

This protocol commences with the commercially available 3-bromo-2-chloro-5-(trifluoromethyl)pyridine . This strategic choice of starting material bypasses the potentially low-yielding and non-selective direct bromination of 2-chloro-5-(trifluoromethyl)pyridine. A metal-halogen exchange reaction is then performed to generate a highly reactive pyridyl organometallic intermediate. This nucleophilic species subsequently undergoes acylation with acetyl chloride to furnish the target ketone.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity | Notes |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 | Various | >97% | Starting material. Handle with care as a halogenated pyridine. |

| Magnesium turnings | 7439-95-4 | Various | >99% | For Grignard reagent formation. Must be dry. |

| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | Various | ~2.5 M | Alternative for metal-halogen exchange. Pyrophoric. |

| Acetyl chloride | 75-36-5 | Various | >99% | Acylating agent. Corrosive and reacts violently with water. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Various | >99.8% | Solvent. Must be dry and free of peroxides. |

| Anhydrous Diethyl Ether | 60-29-7 | Various | >99.7% | Solvent. Highly flammable. |

| Iodine | 7553-56-2 | Various | >99.8% | For initiating Grignard reaction. |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | In-house prep. | N/A | For quenching the reaction. |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Various | >99% | For drying organic layers. |

| Hexanes | 110-54-3 | Various | HPLC grade | For chromatography. |

| Ethyl acetate | 141-78-6 | Various | HPLC grade | For chromatography. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous Conditions: Grignard and organolithium reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents.

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. Handle with extreme care using proper syringe and cannula techniques under an inert atmosphere.[1][2][3][4]

-

Grignard Reagents: Grignard reagents are flammable and corrosive. The formation reaction is exothermic and can become a runaway reaction if not properly controlled.[5]

-

Acetyl Chloride: Acetyl chloride is a corrosive and flammable liquid that reacts violently with water, releasing toxic HCl gas. Handle with caution.[6][7][8][9]

-

Halogenated Pyridines: Halogenated pyridines are generally toxic and should be handled with care. Avoid inhalation and skin contact.[10]

Protocol 1: Synthesis via Grignard Reagent

This protocol details the formation of the pyridyl Grignard reagent followed by acylation.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask with a heat gun under a strong stream of inert gas and then allow it to cool. Add a small crystal of iodine to the flask.

-

Grignard Reagent Formation: In the dropping funnel, prepare a solution of 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous THF. Add the acetyl chloride solution dropwise to the cold Grignard reagent, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone.

Protocol 2: Synthesis via Organolithium Reagent (Alternative)

This protocol utilizes a lithium-halogen exchange, which can sometimes offer advantages in terms of reaction rate and yield.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for another 1-2 hours.

-

Quenching, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.

Characterization Data

The final product, 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone, should be characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show two signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the aliphatic region will correspond to the methyl protons of the acetyl group. The integration of these signals should be in a 2:3 ratio. |

| ¹³C NMR | The spectrum will show signals for the carbon atoms of the pyridine ring, the trifluoromethyl group, and the acetyl group (carbonyl and methyl carbons). |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group should be observed. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product, along with the characteristic isotopic pattern for a molecule containing one chlorine atom. |

| Infrared (IR) | A strong absorption band in the region of 1690-1710 cm⁻¹ is expected for the carbonyl (C=O) stretch of the ketone. |

Discussion and Mechanistic Insights

The key to this synthesis is the generation of a nucleophilic carbon at the 3-position of the pyridine ring. Both Grignard and organolithium reagents are potent nucleophiles capable of this transformation.

The metal-halogen exchange is a well-established method for preparing organometallic compounds.[11][12] The choice between magnesium (for Grignard) and n-butyllithium depends on factors such as substrate compatibility and desired reactivity. Organolithium reagents are generally more reactive than Grignard reagents.

The subsequent acylation proceeds via a nucleophilic acyl substitution mechanism. The pyridyl organometallic attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a magnesium or lithium salt to yield the final ketone product. It is crucial to perform the acylation at low temperatures to prevent side reactions, such as the addition of a second equivalent of the organometallic reagent to the newly formed ketone.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone. By employing a strategy that utilizes a commercially available halogenated precursor and an organometallic intermediate, the challenges associated with the functionalization of an electron-deficient pyridine ring are effectively overcome. The detailed protocols, safety information, and mechanistic insights are intended to enable researchers to successfully and safely synthesize this valuable building block for their drug discovery and development programs.

References

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

- Beijing Ditai Pharmaceutical Technology Co ltd. (2023). Synthetic method of 3-acetyl-2-chloropyridine. CN115611802B. Google Patents.

- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 032-037.

- Jonge, A. P. de, den Hertog, H., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(10), 989-996.

- Kauffman, G. S., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- MDPI. (2021).

-

Nate, C. (2014, September 15). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetyl-2-chloropyridine. Retrieved from [Link]

- Tamao, K., et al. (1982). Nickel-phosphine complex-catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. A review. Tetrahedron, 38(22), 3347-3354.

- Wittig, G., & Pockels, U. (1938). Über die Austauschbarkeit von Halogen gegen Alkalimetall bei Halogen-aromaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 71(9), 1903-1912.

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

-

Lab Alley. (2024). Magnesium Metal Turnings Grignard, Reagent Grade. SAFETY DATA SHEET. Retrieved from [Link]

-

Chem-Supply. (n.d.). Safety data sheet: Magnesium, turnings, synthesis grade, according to Grignard. Retrieved from [Link]

-

Penta chemicals. (2024). Magnesium according to Grignard. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. acs.org [acs.org]

- 6. chemos.de [chemos.de]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.ca [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Utility of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design. The title compound, 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone, represents a highly valuable and versatile building block that embodies these principles. The trifluoromethyl group, a well-established bioisostere for various functionalities, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1] Concurrently, the 2-chloropyridine moiety serves as a versatile handle for a wide array of synthetic transformations, enabling the exploration of diverse chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic intermediate. We will delve into its application in the construction of core heterocyclic scaffolds, with a particular focus on the synthesis of substituted pyrazoles, and subsequent derivatization to generate libraries of potential therapeutic agents.

Core Applications in Scaffold Synthesis: The Gateway to Substituted Pyrazoles

A primary and highly effective application of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is its role as a precursor in the synthesis of 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole. This pyrazole derivative serves as a foundational scaffold that can be further elaborated to target a range of biological entities, including kinases and G-protein coupled receptors (GPCRs). The synthetic strategy is a robust two-step process involving the formation of an enaminone intermediate followed by cyclization with hydrazine.

Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

This protocol details the formation of the key enaminone intermediate, a crucial step that activates the acetyl group for subsequent cyclization. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves this purpose effectively.[2]

Materials:

-

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Ethyl acetate/Hexanes mixture for TLC

Procedure:

-

To a solution of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone (1.0 eq) in anhydrous toluene (5 mL/mmol of ketone), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

The reaction mixture is heated to reflux (approximately 110-120 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the enaminone should appear.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude product is typically a solid or a viscous oil.

-

The crude enaminone is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.

Expected Yield: >90% (crude)

Protocol 2: Synthesis of 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole

This protocol describes the cyclization of the enaminone intermediate with hydrazine to form the desired pyrazole scaffold.

Materials:

-

(E)-3-(Dimethylamino)-1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one

-

Hydrazine hydrate or Hydrazine hydrochloride

-

Ethanol or Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

Procedure:

-

Dissolve the crude enaminone (1.0 eq) in ethanol (10 mL/mmol).

-

Add hydrazine hydrate (1.2 eq) to the solution at room temperature. If using hydrazine hydrochloride, a base such as triethylamine (1.2 eq) should also be added.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 3-6 hours.

-

Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the enaminone spot is no longer visible.

-

Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude pyrazole can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Expected Yield: 70-85%

Workflow for Pyrazole Synthesis and Derivatization

Library Generation: Expanding Chemical Diversity

The synthesized 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole is a versatile intermediate for generating a library of compounds for high-throughput screening. The 2-chloro substituent on the pyridine ring is amenable to various cross-coupling and substitution reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl moieties at the 2-position of the pyridine ring, significantly expanding the structural diversity of the scaffold.[3][4]

Materials:

-

3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/water)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube or microwave vial, add 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-120 °C for 2-16 hours, or until completion as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yields: 50-90%

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) for C-N, C-O, and C-S Bond Formation

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the 2-position, allowing for the introduction of various amines, alcohols, and thiols.

Materials:

-

3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole

-

Amine, alcohol, or thiol nucleophile

-

Base (e.g., K₂CO₃, NaH, DIPEA)

-

Solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

To a solution of 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent, add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to 80-150 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography or recrystallization.

Data Summary Table

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Transformation | Potential Biological Targets |

| 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone | C₈H₅ClF₃NO | 223.58 | Starting Material | - |

| (E)-3-(Dimethylamino)-1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one | C₁₁H₁₀ClF₃N₂O | 278.66 | Reaction with DMF-DMA | - |

| 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrazole | C₉H₅ClF₃N₃ | 247.61 | Cyclization with Hydrazine | Kinases, GPCRs |

| Aryl/Heteroaryl-substituted Pyrazoles | Variable | Variable | Suzuki-Miyaura Coupling, SNAr Reactions | Kinases, GPCRs, etc. |

Logical Relationships in the Synthetic Pathway

Conclusion and Future Perspectives

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a commercially available and highly valuable starting material for the synthesis of diverse compound libraries in drug discovery. The protocols outlined in this document provide a robust and reproducible pathway to generate novel pyrazole-based scaffolds. The strategic positioning of the trifluoromethyl group and the reactive 2-chloro handle on the pyridine ring offers medicinal chemists a powerful platform to fine-tune the physicochemical and pharmacological properties of their lead compounds. Further exploration of the chemical space accessible from this intermediate is highly encouraged and is likely to yield novel therapeutic candidates targeting a wide range of diseases.

References

- CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

-

Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. [Link]

- Synthesis of some enaminone derivatives under solvent-free process.Journal of Chemical and Pharmaceutical Research.

-

Scientific Letter. Atlanchim Pharma. [Link]

-

Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. [Link]

- Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products.Bioorganic & Medicinal Chemistry Letters.

-

Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters. [Link]

-

Sulfated polyborate catalyzed enamines, enaminones synthesis via Methyl Ketones, Active Methylenes, and DMF-DMA activation: Application to Imatinib, Nilotinib intermediates. ResearchGate. [Link]

-

Comparative yields for Suzuki‐Miyaura couplings... ResearchGate. [Link]

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

- 2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases.

- WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease.

-

ChemInform Abstract: Trifluoromethyl-Substituted Pyridyl- and Pyrazolylboronic Acids and Esters: Synthesis and Suzuki—Miyaura Cross-Coupling Reactions. ResearchGate. [Link]

- A New Synthesis of Bis-Enaminones via Acyl

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]

-

1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C10H5ClF3N3O2 | CID 11392184. PubChem. [Link]

-

Help needed with unreproducible Suzuki coupling. Reddit. [Link]

-

Modulators of G-protein coupled receptors - Patent US-12281149-B2. PubChem. [Link]

- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety.Molecules.

- US9273077B2 - Phosphorus derivatives as kinase inhibitors.

- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.Molecules.

-

2,3-diaminopyridine. Organic Syntheses. [Link]

-

Chemistry Continuous flow synthesis of imatinib intermediates. CORE. [Link]

-

N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

- US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

-

Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Sciforum. [Link]

-

Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society. [Link]

-

Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. eScholarship. [Link]

-

Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega. [Link]

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]

- General method for the synthesis of enaminones via photocatalysis.Beilstein Journal of Organic Chemistry.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Arkivoc.

- Development of 'DFG-out' inhibitors of gatekeeper mutant kinases.Bioorganic & Medicinal Chemistry Letters.

- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine.Molbank.

-

The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Gupea. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone

Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block

The compound 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a highly versatile synthetic intermediate poised for the generation of a diverse library of novel chemical entities. Its strategic importance lies in the convergence of three key structural features: an electron-deficient pyridine ring, a reactive chlorine atom at the 2-position, and a modifiable ethanone group at the 3-position. The presence of a trifluoromethyl group at the 5-position further imparts desirable physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity, which are highly sought after in the development of new agrochemicals and pharmaceuticals.[1] This document provides detailed protocols for the derivatization of this key building block, focusing on reactions at both the chloro and ethanone functionalities.

Core Reactivity and Strategic Derivatization

The chemical reactivity of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone can be selectively targeted at two primary sites:

-

The C2-Chloro Substituent: This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the chloro-substituent towards displacement.

-

The C3-Ethanone Group: The carbonyl and α-methyl functionalities of the ethanone group are amenable to a wide range of classical ketone reactions, including condensations to form heterocycles, reductions, and α-functionalization.

This guide will provide detailed protocols for leveraging this dual reactivity to generate a structurally diverse set of derivatives.

I. Derivatization via Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chloro group at the C2 position can be readily displaced by various nucleophiles. The following protocols outline the synthesis of representative amine and thiol derivatives.

Protocol 1: Synthesis of 2-Amino-Substituted Derivatives

This protocol describes the synthesis of 1-(2-(phenylamino)-5-(trifluoromethyl)pyridin-3-yl)ethanone.

Reaction Scheme:

Caption: SNAr with an amine nucleophile.

Experimental Protocol:

-

To a stirred solution of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq.) and potassium carbonate (K2CO3) (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted derivative.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

-

Base: K2CO3 is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.

Protocol 2: Synthesis of 2-Thio-Substituted Derivatives

This protocol describes the synthesis of 1-(2-(phenylthio)-5-(trifluoromethyl)pyridin-3-yl)ethanone.

Reaction Scheme:

Caption: SNAr with a thiol nucleophile.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (NaH) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.2 eq.) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiolate.

-

Add a solution of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone (1.0 eq.) in anhydrous THF to the thiolate solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: NaH is a strong base used to deprotonate the thiol, forming the more nucleophilic thiolate anion.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of NaH with moisture.

-

Solvent: THF is a suitable aprotic solvent for this type of reaction.

II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro position is also an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines the synthesis of 1-(2-phenyl-5-(trifluoromethyl)pyridin-3-yl)ethanone.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

In a reaction vessel, combine 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone (1.0 eq.), the desired arylboronic acid (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.), and sodium carbonate (Na2CO3) (2.0 eq.).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki-Miyaura reactions.[2]

-

Base: Na2CO3 is required for the transmetalation step in the catalytic cycle.

-

Solvent System: The biphasic toluene/water system is standard for many Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of 1-(2-(diphenylamino)-5-(trifluoromethyl)pyridin-3-yl)ethanone.

Reaction Scheme:

Sources

Application Notes and Protocols for 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone in Materials Science

Introduction: Unlocking the Potential of a Versatile Fluorinated Pyridine Building Block

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone is a halogenated and trifluoromethylated pyridine derivative that holds significant, yet largely untapped, potential in the realm of advanced materials science.[1] While its primary utility to date has been as an intermediate in the synthesis of agrochemicals and pharmaceuticals, its unique combination of reactive functional groups—a synthetically versatile chloro group, a modifiable acetyl moiety, and the electronically influential trifluoromethylpyridine core—positions it as a compelling starting material for a new generation of functional organic materials.[2]

The incorporation of a trifluoromethyl group can enhance the thermal stability, solubility, and optical transparency of polymers, while also influencing the electronic properties of conjugated molecules, a critical factor in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices.[3][4][5] The pyridine ring itself is a key component in many fluorescent sensors and OLED emitter materials.[6][7][8]

This guide provides researchers, materials scientists, and organic chemists with a comprehensive overview of the potential applications of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone in materials science. We will explore its use in the synthesis of novel conjugated polymers and as a core scaffold for developing new photoluminescent materials for OLED applications. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for innovation in your laboratory.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 944904-73-8 | |

| Molecular Formula | C₈H₅ClF₃NO | |

| Molecular Weight | 223.58 g/mol | |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Generic |

Application I: Synthesis of Novel Conjugated Polymers for Organic Electronics

The 2-chloro-3-acetylpyridine scaffold of the title compound is an ideal starting point for the synthesis of conjugated polymers through well-established cross-coupling methodologies. The chloro group provides a reactive handle for polymerization, while the acetyl group can be further functionalized to tune the polymer's properties.

Conceptual Framework: From Monomer to Polymer

The general strategy involves the conversion of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone into a polymerizable monomer, followed by a suitable polymerization reaction. The trifluoromethyl group is expected to enhance the solubility and thermal stability of the resulting polymer.

Figure 1: Conceptual workflow for the synthesis of conjugated polymers.

Protocol 1: Synthesis of a Poly(arylene-ethynylene) Derivative via Sonogashira Polymerization

This protocol outlines the synthesis of a novel poly(arylene-ethynylene) (PAE) incorporating the trifluoromethylpyridine moiety. PAEs are a class of conjugated polymers known for their interesting optical and electronic properties.[9][10][11]

Step 1: Synthesis of the Diethynyl Monomer

The initial step is a double Sonogashira coupling reaction to replace the chloro group and introduce a second reactive site. For this, we first need to introduce a second leaving group, for example, by bromination of the pyridine ring.

-

Reaction: Bromination of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone followed by a double Sonogashira coupling with trimethylsilylacetylene and subsequent deprotection.

-

Detailed Protocol:

-

To a solution of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone (1 eq.) in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) and a catalyst (e.g., benzoyl peroxide).

-

Heat the reaction mixture under reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography to obtain the dibromo derivative.

-

To a solution of the dibromo derivative (1 eq.) in a mixture of toluene and triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).

-

Degas the mixture and add trimethylsilylacetylene (2.5 eq.) dropwise under an inert atmosphere.

-

Stir the reaction at elevated temperature until the starting material is consumed.

-

After workup, dissolve the crude product in methanol and add a base (e.g., K₂CO₃) to remove the trimethylsilyl protecting groups.

-

Purify the resulting diethynyl monomer by column chromatography.

-

Step 2: Sonogashira Polymerization

-

Reaction: Palladium-catalyzed cross-coupling polymerization of the diethynyl monomer with a dihaloaromatic comonomer (e.g., 1,4-diiodobenzene).

-

Detailed Protocol:

-

In a Schlenk flask, combine the synthesized diethynyl monomer (1 eq.), 1,4-diiodobenzene (1 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

-

Add a degassed mixture of toluene and triethylamine.

-

Stir the mixture at 80 °C under an inert atmosphere for 48 hours.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.

-

Expected Outcome and Characterization:

The resulting polymer is expected to be a soluble, film-forming material. Characterization should include:

-

¹H and ¹⁹F NMR: To confirm the polymer structure.

-

GPC/SEC: To determine the molecular weight and polydispersity.

-

UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.

-

Cyclic Voltammetry: To determine the HOMO/LUMO energy levels and assess its potential for electronic applications.

-

TGA/DSC: To evaluate the thermal stability.

Application II: Scaffolds for Novel Emitters in Organic Light-Emitting Diodes (OLEDs)

The trifluoromethylpyridine core of 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone can be elaborated into novel fluorescent or phosphorescent emitters for OLEDs. The acetyl group is a convenient starting point for building more complex heterocyclic systems, and the chloro group allows for the introduction of various aryl or heteroaryl substituents via cross-coupling reactions.[12]

Conceptual Framework: Building Donor-Acceptor Emitters

A common strategy for designing OLED emitters is to create molecules with a donor-acceptor (D-A) architecture. In this case, the electron-deficient trifluoromethylpyridine unit can act as the acceptor, and donor moieties can be introduced via chemical synthesis.

Figure 2: Synthetic strategy for donor-acceptor type OLED emitters.

Protocol 2: Synthesis of a Pyrimidine-Based Emitter via Knoevenagel Condensation and Suzuki Coupling

This protocol describes the synthesis of a novel D-A type emitter where a pyrimidine ring is constructed from the acetyl group, and a donor group is attached via Suzuki coupling.

Step 1: Knoevenagel Condensation

-

Reaction: Condensation of the acetyl group with an active methylene compound, such as malononitrile.[13][14][15][16]

-

Detailed Protocol:

-

Dissolve 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone (1 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, the product often precipitates. Collect the solid by filtration and wash with cold ethanol.

-

Step 2: Pyrimidine Ring Formation

-

Reaction: Cyclization of the Knoevenagel product with guanidine to form a 2-aminopyrimidine ring.

-

Detailed Protocol:

-

To a solution of the Knoevenagel product (1 eq.) in a suitable solvent like ethanol, add guanidine hydrochloride (1.5 eq.) and a base such as sodium ethoxide.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Step 3: Suzuki Coupling

-

Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of the 2-chloro group with a suitable boronic acid donor, for example, 4-(diphenylamino)phenylboronic acid.[1][2][17][18]

-

Detailed Protocol:

-

In a Schlenk flask, combine the synthesized chloropyrimidine derivative (1 eq.), 4-(diphenylamino)phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and an aqueous solution of K₂CO₃ (2 M, 3 eq.).

-

Add a degassed solvent such as 1,4-dioxane or toluene.

-

Heat the reaction mixture to 90 °C under an inert atmosphere for 12-24 hours.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

Expected Outcome and Characterization:

The final product is a donor-acceptor molecule with potential as an OLED emitter. Characterization should focus on its photophysical properties:

-

¹H, ¹³C, and ¹⁹F NMR and Mass Spectrometry: To confirm the chemical structure.

-

UV-Vis Absorption and Photoluminescence Spectroscopy (in solution and thin film): To determine the absorption and emission maxima, and the photoluminescence quantum yield.

-

Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.

-

Thermal Analysis (TGA/DSC): To assess its suitability for vacuum deposition in OLED fabrication.

Self-Validation and Causality in Experimental Design

The protocols provided are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.

-

Causality in Catalyst Choice: The use of palladium catalysts with phosphine ligands is crucial for the cross-coupling reactions.[19][20][21] The specific ligand (e.g., from the Buchwald or Hartwig portfolio) may need to be optimized for challenging substrates to improve yield and reaction kinetics.

-

Solvent and Base Selection: The choice of solvent and base in cross-coupling and condensation reactions is critical. Aprotic solvents like dioxane and toluene are standard for Suzuki couplings to ensure the stability of the catalyst and reactants. The base not only facilitates the catalytic cycle but also influences the reaction rate and side reactions.

-

Inert Atmosphere: All cross-coupling reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion and Future Outlook

1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone represents a promising, yet underutilized, platform for the development of novel organic materials. The synthetic pathways and protocols outlined in this guide provide a strategic framework for leveraging its unique chemical functionalities. By exploring cross-coupling and condensation reactions, researchers can access a wide array of new conjugated polymers and donor-acceptor molecules with potential applications in organic electronics, particularly in the field of OLEDs. The incorporation of the trifluoromethylpyridine moiety is a key design element that is anticipated to impart desirable properties such as enhanced stability, solubility, and specific electronic characteristics to the final materials. Further exploration of the reaction conditions and the variety of coupling partners will undoubtedly lead to the discovery of new materials with tailored properties for a range of advanced applications.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

-

Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

-

LookChem. ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-. [Link]

-

MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Polymers, 2022 , 14(6), 1184. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2019 , 44(3), 168-178. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ScienceDirect. Sonogashira Coupling. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

PubMed. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 2006 , 11(5), 371-377. [Link]

-

MDPI. Pyridine Derivatives as Fluorescent Sensors for Cations. Chemosensors, 2021 , 9(9), 245. [Link]

-

Fraunhofer-Publica. Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. [Link]

-

ACS Publications. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 2021 , 6(17), 11357-11366. [Link]

-

Matyjaszewski Polymer Group. Direct polymerization of functional monomers. [Link]

-

ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

ResearchGate. Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. [Link]

-

MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 2021 , 26(4), 1134. [Link]

-

RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 2019 , 21(3), 1148-1160. [Link]

-

MDPI. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. Polymers, 2022 , 14(18), 3794. [Link]

-

YouTube. Knoevenagel condensation. [Link]

-

Journal of Materials Chemistry C. Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs. Journal of Materials Chemistry C, 2020 , 8(32), 11099-11111. [Link]

-

ChemRxiv. Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine Derivatives. [Link]

-

RSC Publishing. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymer Chemistry, 2020 , 11(1), 6-25. [Link]

-

PubMed. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 2021 , 6(17), 11357-11366. [Link]

-

PubMed Central. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 2021 , 26(11), 3183. [Link]

-

ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Dalton Transactions. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Dalton Transactions, 2016 , 45(20), 8355-8365. [Link]

-

PubMed. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Iranian Journal of Pharmaceutical Research, 2017 , 16(1), 266-275. [Link]

-

ACS Publications. Pyridine-Functionalized and Metallized Meso-Macroporous Polymers for Highly Selective Capture and Catalytic Conversion of CO2 into Cyclic Carbonates. ACS Applied Materials & Interfaces, 2019 , 11(36), 33027-33035. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores | MDPI [mdpi.com]

- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 7. Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Knoevenagel Condensation [organic-chemistry.org]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]